N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide
Description
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide is a synthetic small molecule featuring a 7,8-dimethoxy-substituted benzazepine core fused with an acetamide-linked phenyl group. The acetamide moiety at the para position of the phenyl ring contributes to hydrogen-bonding capabilities, which may influence solubility and biological activity.
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O5/c1-14(25)23-18-6-4-15(5-7-18)19(26)13-24-9-8-16-10-20(28-2)21(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,25) |
InChI Key |
RAJFPPZQPPNDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acetamide derivatives with diverse pharmacological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations
Core Structure Variability: The target compound utilizes a benzazepine core, distinct from the coumarin-thiazolidinone hybrid in and the sulfonamide-phenyl backbone in .
Substituent Impact on Activity: The 7,8-dimethoxy groups on the benzazepine may enhance blood-brain barrier penetration compared to the 4-methyl-2-oxo coumarin group in , which prioritizes planar aromaticity for DNA intercalation .
Hydrogen-Bonding and Crystallography :
- The target compound’s acetamide and 2-oxo benzazepine moieties likely form intermolecular hydrogen bonds (e.g., N–H···O and C=O···H–N), as seen in Etter’s graph-set analysis . Such patterns could influence solubility and polymorph stability, critical for drug formulation.
Biological Activity
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1574408-40-4 |
The structure features a benzazepine core with methoxy and acetamide substituents, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving benzazepine derivatives have shown promising results against various cancer cell lines. One study found that derivatives demonstrated cytotoxic effects on leukemia cells with IC50 values ranging from 6.7 µg/mL to above 20 µg/mL, suggesting a potential for further optimization in anticancer therapy .
Anti-inflammatory Effects
In silico docking studies have suggested that similar compounds may act as selective inhibitors of lipoxygenase enzymes (5-LOX), which are involved in inflammatory processes. The binding energy profiles indicate a strong affinity for these enzymes, potentially leading to anti-inflammatory effects . The structural features of the compound allow for specific interactions with active sites on these enzymes, enhancing its therapeutic potential.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes such as COX and LOX.
- Receptor Interaction : Modulating receptor activity in pathways related to inflammation and cancer.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of related benzazepine compounds on CCRF-CEM leukemia cells. The results indicated varying degrees of cytotoxicity, with some compounds achieving significant inhibition of cell proliferation .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of similar compounds through molecular docking methods. The findings suggested that these compounds could selectively inhibit 5-lipoxygenase over COX pathways, highlighting their potential as therapeutics for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
